![molecular formula C18H23N3O3 B2704083 N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-15-9](/img/structure/B2704083.png)
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
描述
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound known for its distinctive structure and potential applications in various scientific fields. This compound is characterized by a complex molecular framework that includes a hexahydropyridoquinoline core, making it a subject of interest in medicinal chemistry and synthetic organic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, beginning with the construction of the hexahydropyridoquinoline core. This can be achieved through a series of cyclization reactions, often utilizing starting materials such as substituted anilines and cyclic ketones.
The key steps in the synthesis include:
Cyclization: : Formation of the hexahydropyridoquinoline core via cyclization of the precursor molecules.
Functionalization: : Introduction of the oxalamide functionality through reactions with appropriate reagents like oxalyl chloride.
Substitution: : Attachment of the isobutyl group through substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve continuous flow chemistry techniques, advanced purification methods, and precise control of reaction conditions such as temperature, pressure, and solvent systems.
化学反应分析
Types of Reactions
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: : Where the compound is subjected to oxidizing agents, leading to the formation of different oxidation products.
Reduction: : Reactions with reducing agents can lead to the reduction of specific functional groups within the molecule.
Substitution: : Where the isobutyl or oxalamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The reactions typically involve common reagents such as:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized derivatives, while reduction could lead to the formation of simpler amides or amines.
科学研究应用
Chemistry
In chemistry, N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is studied for its unique structural properties and reactivity. It serves as a model compound for studying cyclization and substitution reactions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, which could lead to the development of new bioactive molecules.
Medicine
Its complex structure makes it a candidate for drug development studies, where it could be screened for activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Industry
In the industrial sector, this compound could be explored for use in materials science, particularly in the development of novel polymers or advanced materials with specific properties.
作用机制
The mechanism of action of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interactions at the molecular level with specific targets. These targets could include enzymes, receptors, or other biomolecules. The exact pathways and targets would depend on its specific application, whether in drug development, chemical reactions, or material science.
相似化合物的比较
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can be compared with other compounds with similar structures, such as:
N1-isobutyl-N2-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)oxalamide: : Differing in the saturation level of the quinoline ring.
N1-isobutyl-N2-(3-oxo-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide: : A variation in the pyridoquinoline core.
N1-isobutyl-N2-(3-oxo-hexahydroquinolin-9-yl)oxalamide: : Differing in the degree of hydrogenation of the core structure.
Each of these compounds would exhibit unique properties and reactivity, making this compound distinct in its specific applications and mechanisms.
属性
IUPAC Name |
N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)10-19-17(23)18(24)20-14-8-12-4-3-7-21-15(22)6-5-13(9-14)16(12)21/h8-9,11H,3-7,10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDWVIVYWQRBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321118 | |
| Record name | N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898423-15-9 | |
| Record name | N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)
![(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2704005.png)

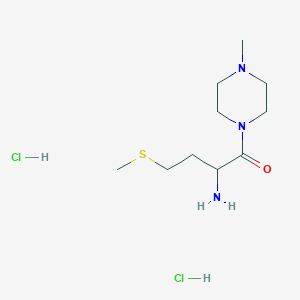
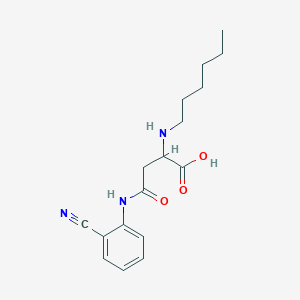
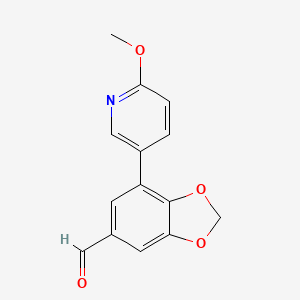
![1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2704014.png)
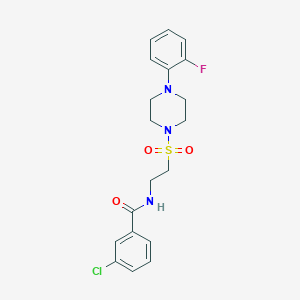

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
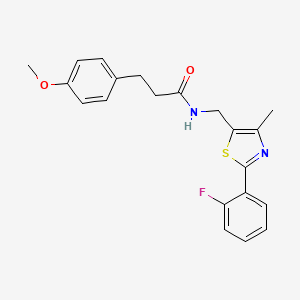
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2704022.png)
![3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2704023.png)
